(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or through the reduction of pyrrole derivatives.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDJLFFIWANQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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